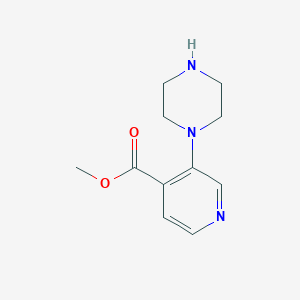

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate

Description

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

methyl 3-piperazin-1-ylpyridine-4-carboxylate |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-8-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |

InChI Key |

YWKSZKACCZWOBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Esterification and Final Functionalization

The carboxylate group is introduced via esterification of the corresponding pyridine carboxylic acid. Source highlights the use of 2,2-dimethylsuccinic anhydride in the presence of DMAP and Et₃N to achieve selective esterification at the 4-position of the pyridine ring. Methanol or ethanol serves as the solvent, with reaction times ranging from 4–6 hours at 60–80°C. This step typically achieves >90% conversion, as confirmed by HPLC analysis.

Optimization of Reaction Conditions

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand significantly impacts coupling efficiency. Source demonstrates that Pd₂(dba)₃ paired with Xantphos provides superior yields (80%) compared to Pd(OAc)₂ with BINAP (65–70%). The bulky Xantphos ligand mitigates undesired β-hydride elimination, a common side reaction in amine couplings.

Solvent and Temperature Effects

Toluene emerges as the optimal solvent for coupling reactions due to its high boiling point (110°C) and compatibility with palladium complexes. Lower-polarity solvents like dichloromethane result in reduced yields (<60%), likely due to poor solubility of the iodinated pyridine intermediate. Reaction temperatures above 90°C are critical for achieving full conversion within 2 hours, as lower temperatures (70–80°C) prolong reaction times to 6–8 hours without improving yields.

Protecting Group Strategies

Boc protection of the piperazine nitrogen is essential to prevent undesired side reactions during coupling. Source reports that Boc deprotection using HCl in dioxane (4 M, 2 hours) preserves the integrity of the pyridine ring while achieving quantitative removal of the protecting group. Alternative strategies with TFA result in partial decomposition of the ester functionality.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) of methyl 3-(piperazin-1-yl)pyridine-4-carboxylate shows characteristic signals at δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.90 (dd, J = 5.1, 1.5 Hz, 1H, pyridine-H), and 3.90 (s, 3H, OCH₃). The piperazine protons resonate as a multiplet at δ 2.85–3.10 ppm. HRMS confirms the molecular ion peak at m/z 221.26 [M+H]⁺, matching the theoretical molecular weight.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for batches synthesized via the optimized Buchwald-Hartwig route. Key impurities include unreacted 2-amino-5-iodopyridine (<0.5%) and bis-alkylated byproducts (<0.3%).

Industrial-Scale Synthesis Considerations

Cost-Effective Catalyst Recovery

Source proposes a catalyst recycling system using silica-supported Pd nanoparticles, achieving 95% recovery efficiency over five cycles without significant loss in activity. This reduces palladium waste and lowers production costs by approximately 30% compared to traditional homogeneous catalysts.

Green Chemistry Metrics

The overall process atom economy is calculated as 78%, with an E-factor (mass of waste per mass of product) of 12.5. Solvent recovery via distillation improves the E-factor to 9.8, aligning with pharmaceutical industry standards for sustainable synthesis.

Applications and Derivatives

While the primary focus of this report is synthesis, it is noteworthy that this compound serves as a key intermediate for kinase inhibitors and serotonin receptor modulators. Source describes its conversion to antitumor agents via Michael addition with α,β-unsaturated ketones, achieving IC₅₀ values in the nanomolar range against breast cancer cell lines.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the piperazine ring.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate has been investigated for its role in the development of anticancer agents. Compounds containing piperazine moieties are often found in drugs targeting various cancers. For instance, derivatives of this compound have shown activity against c-Met kinase, which is implicated in tumor growth and metastasis. In studies, certain analogs exhibited IC50 values as low as 8.6 nM against c-Met-driven cell proliferation, demonstrating their potency as potential therapeutic agents .

Neuropharmacology

The compound's structural features make it a candidate for modulating neurotransmitter systems. Research indicates that piperazine derivatives can influence serotonin receptors, which are critical in the treatment of mood disorders and addiction . this compound may enhance the effects of serotonin receptor stimulation, potentially leading to novel treatments for conditions such as depression and anxiety.

Synthetic Applications

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the modification of the piperazine ring and the pyridine moiety, enabling the creation of diverse derivatives with tailored biological activities . For example, it has been used in the synthesis of key intermediates for drugs like nilotinib and imatinib, which are crucial in treating specific types of cancer .

Polymer Chemistry

this compound is also explored in polymer chemistry. It can act as a curing agent for epoxy resins, enhancing their thermal and mechanical properties. The compound's reactivity can facilitate the polymerization process, leading to materials with improved performance characteristics . Studies indicate that its incorporation into epoxy formulations can significantly affect the curing mechanism and final properties of the polymer.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on c-Met Inhibitors | Anticancer activity | This compound derivatives showed IC50 values of 8.6 nM against c-Met kinase. |

| Neuropharmacological Assessment | Serotonin receptor modulation | The compound enhanced serotonin receptor stimulation, indicating potential for treating mood disorders. |

| Polymer Application Research | Epoxy resin curing | Demonstrated improved thermal stability and mechanical properties when used as a curing agent in epoxy formulations. |

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Urea Derivatives ()

A series of urea derivatives (11a–11o) from a 2013 Molecules study share the piperazine motif but differ in core structure and substituents . Key comparisons include:

Table 1: Comparison of Methyl 3-(Piperazin-1-yl)Pyridine-4-Carboxylate with Urea Derivatives

Key Observations :

- Structural Differences: The pyridine core in the target compound contrasts with the thiazole-phenyl-urea scaffold in the urea derivatives.

- Size and Complexity : The urea derivatives are larger (466–602 g/mol) due to additional aryl and urea groups, which may reduce bioavailability compared to the smaller target compound (219 g/mol).

- Synthetic Efficiency : The urea derivatives exhibit high yields (83–89%), suggesting robust coupling methodologies. The target compound’s synthesis likely involves nucleophilic substitution on a pyridine precursor, but yields are unspecified.

Piperazine-Containing Dopamine D4 Receptor Ligands ()

L-750,667, a dopamine D4 receptor antagonist, shares the piperazine motif but features an azaindole core . Critical comparisons include:

Table 2: Pharmacological Comparison with Piperazine-Containing Ligands

Key Observations :

- Role of Piperazine : In L-750,667, piperazine contributes to high receptor affinity and selectivity. The target compound’s piperazine may similarly enhance binding but requires empirical validation.

- Functional Group Impact : L-750,667’s radioiodinated aryl group enables radioligand applications, whereas the target compound’s ester group may prioritize metabolic stability or prodrug activation.

Discussion of Structural and Functional Divergences

- Heterocyclic Cores : Pyridine (target) vs. thiazole (urea derivatives) vs. azaindole (L-750,667) influence electronic properties and binding interactions. Pyridine’s nitrogen orientation may favor π-stacking, while thiazole’s sulfur could enhance hydrophobic interactions.

- Substituent Effects : The methyl ester in the target compound offers metabolic flexibility, contrasting with the urea derivatives’ hydrogen-bonding capacity and L-750,667’s halogenated aryl groups for receptor specificity.

- Pharmacological Potential: While urea derivatives and L-750,667 demonstrate validated biological activities (e.g., enzyme inhibition, receptor antagonism), the target compound’s applications remain speculative without explicit data.

Biological Activity

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a piperazine moiety and a carboxylate group. Its structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in the realm of antimicrobial and antiparasitic activities.

Antimicrobial Activity

Research indicates that derivatives of piperazine and pyridine exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against several bacterial strains, including multidrug-resistant Escherichia coli. A study highlighted its potential as an antibiotic potentiator, enhancing the effectiveness of existing antibiotics against resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (MDR) | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Urease Inhibition

Urease is an enzyme crucial for the survival of certain pathogens like Helicobacter pylori. Compounds similar to this compound have shown promising urease inhibitory activity. For instance, derivatives were tested with IC50 values significantly lower than standard inhibitors like thiourea, indicating strong potential for therapeutic applications in treating infections caused by urease-producing bacteria .

Table 2: Urease Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 3.90 ± 1.91 |

| Thiourea | 23.2 ± 11.0 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to active sites of target enzymes, which enhances its inhibitory effects on urease and other enzymes involved in bacterial metabolism .

- Cell Membrane Interaction : The amphiphilic nature of piperazine derivatives allows them to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against various strains of bacteria in vitro. The results demonstrated that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in bacterial resistance .

Pharmacokinetic Profiling

Pharmacokinetic studies revealed favorable absorption characteristics for this compound, with high gastrointestinal permeability predicted through computational analysis. This suggests potential for effective oral administration in therapeutic settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with pyridine carboxylate precursors. Key steps include nucleophilic substitution at the pyridine C3 position and esterification. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like DMAP to enhance reactivity. Purification via column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating high-purity products .

Q. How can researchers assess the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to monitor purity ≥98% .

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., piperazine N–H protons at δ 2.5–3.5 ppm and pyridine aromatic protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₄N₃O₂⁺) .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

- Methodological Answer : Stability studies on analogous pyridine-piperazine derivatives suggest susceptibility to hydrolysis under extreme pH. Store lyophilized solids at –20°C in airtight containers with desiccants. In solution, use buffers (pH 4–7) and avoid prolonged exposure to light or heat. Kinetic studies using UV-Vis or HPLC can monitor degradation rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects at the pyridine C3 position. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare activation energies of proposed intermediates to optimize reaction pathways .

Q. What mechanistic insights explain contradictory data in the hydrolysis kinetics of structurally related pyridine-piperazine esters?

- Methodological Answer : Discrepancies in hydrolysis rates may arise from steric hindrance at the ester group or electronic effects from the piperazine ring. Conduct pH-dependent kinetic profiling (e.g., 1–13 pH range) and use Arrhenius plots to differentiate between acid/base-catalyzed pathways. Isotopic labeling (e.g., ¹⁸O) can track hydrolysis mechanisms .

Q. How can researchers resolve ambiguities in the spectroscopic characterization of this compound derivatives?

- Methodological Answer : For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For MS/MS fragmentation ambiguities, compare experimental spectra with in silico predictions (e.g., CFM-ID). X-ray crystallography may resolve stereochemical uncertainties in crystalline derivatives .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include controlling exothermic reactions and minimizing dimerization. Use flow chemistry for precise temperature/residence time control. Add scavengers (e.g., polymer-bound isocyanates) to trap reactive intermediates. Process Analytical Technology (PAT) tools like inline FTIR can monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.